molecular formula C10H19NO3S2 B013817 MTSSL CAS No. 81213-52-7

MTSSL

Número de catálogo: B013817
Número CAS: 81213-52-7
Peso molecular: 265.4 g/mol
Clave InChI: MXZPGYFBZHBAQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MTSSL (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate) is a nitroxide-based spin label widely used in site-directed spin labeling (SDSL) to study protein structure and dynamics. Its molecular formula is C₁₀H₁₈NO₃S₂ (CAS: 81213-52-7), with a molecular weight of 264.3 g/mol . This compound reacts specifically with cysteine thiol groups via its methanethiosulfonate group, forming a disulfide bond that minimally perturbs protein structure .

Key properties include:

  • High Reactivity and Specificity: Targets cysteine residues even in partially buried regions .
  • Stability: Stable for at least two years at -20°C .
  • Solubility: Requires initial dissolution in organic solvents (e.g., DMSO or acetonitrile) before dilution into aqueous buffers .
  • Applications: Enables electron paramagnetic resonance (EPR) spectroscopy, double electron-electron resonance (DEER), and molecular dynamics (MD) simulations to analyze protein conformational changes, oligomerization, and ligand interactions .

This compound’s nitroxide radical provides a sensitive probe for local environmental changes, making it indispensable in structural biology .

Análisis De Reacciones Químicas

Reaction with Thiol Groups

MTSSL's primary chemical reaction involves its attachment to proteins through thiol groups . This reaction exploits the standard reactivity of thiosulfate esters . During the reaction, methanesulfinate (CH3SO2−) acts as a leaving group .

The reaction proceeds as follows :RSO2S nitroxide+protein SHprotein S S nitroxide+RSO2H\text{RSO}_2\text{S nitroxide}+\text{protein SH}\longrightarrow \text{protein S S nitroxide}+\text{RSO}_2\text{H}This process results in a heterodisulfide bond with the cysteine residue, enabling site-directed spin labeling . The addition of the this compound moiety increases the mass of the protein or peptide by 184.3 daltons . Cysteine residues can be introduced through site-directed mutagenesis, allowing labeling at most positions in a protein .

MTSL Labeling Protocol

A typical protocol for labeling proteins with this compound involves several steps :

  • The protein is modified by reaction with this compound .
  • Incubation of the modification reaction under agitation at room temperature for 15 minutes .
  • Additional this compound is added to the modification reaction to achieve a final concentration 20 times greater than the protein concentration .
  • The protein:this compound mixture is incubated under agitation overnight (approximately 16 hours) at room temperature .
  • The this compound-labeled protein sample is buffer exchanged into the desired nuclear magnetic resonance (NMR) buffer using a centrifugal filter to remove excess unligated this compound. Dithiothreitol (DTT) should not be present in the NMR buffer .
  • The protein is verified to be labeled with this compound using MALDI-TOF mass spectrometry. The mass of the modified protein should increase by approximately 186 Da compared to the unligated protein, and greater than 90% of the protein should be labeled with this compound in the mass spectrum . Biochemical assays can be performed on the labeled protein to ensure this compound attachment does not impair its function .

Considerations for Handling this compound

Mecanismo De Acción

The primary mechanism of action for (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the spin label to act as a probe for studying the structural and conformational dynamics of the labeled protein. The nitroxide radical is stable and can be detected using EPR spectroscopy, providing insights into the molecular environment and interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

MTSSL is often compared to other spin labels in terms of reactivity, dynamic behavior, and experimental performance. Below is a detailed analysis:

Hydroxy-DICPO and Oxo-DICPO

These methyl-less nitroxide derivatives are optimized for interspin distance measurements. Key comparisons:

Property This compound Hydroxy-DICPO/Oxo-DICPO
Relaxation Rates Similar temperature dependence of 1/T₁ Matches this compound at >125 K, but enhanced signal-to-noise in DEER at ~60 K
DEER Performance Effective at ~60 K Superior due to reduced relaxation interference
Structural Impact Minimal steric hindrance Not explicitly studied, but methyl-less design may reduce bulk

Key Insight : Hydroxy-DICPO and oxo-DICPO outperform this compound in DEER experiments at low temperatures due to their optimized relaxation properties .

GS-MTSSL (Glutathione Conjugate)

GS-MTSSL, a tripeptide spin-labeled with this compound, serves as a control in studies of secondary structure:

Property This compound-Labeled Helical Peptides GS-MTSSL
Rotational Correlation Time Reflects helicity (local tumbling volume ~17-residue helix) Shorter, consistent with unstructured peptides
Application Probes α-helix-coil transitions Controls for non-helical dynamics

Key Insight : this compound’s correlation with helicity highlights its utility in resolving secondary structure, unlike GS-MTSSL .

Other Methanethiosulfonate Derivatives

This compound is distinguished from labels like MTS-AMCA or MTS-Rhodamine, which incorporate fluorophores for dual EPR-fluorescence studies. However, this compound remains preferred for EPR due to:

  • Minimal Interference : this compound-labeled PH domains show ≤0.7RT effect on membrane binding, indicating low perturbation .
  • Dynamic Modeling : this compound’s rotamer libraries (e.g., mtsslWizard) enable accurate distance predictions in silico, critical for interpreting DEER data .

Data Tables

Table 1: Key Properties of this compound and Comparators

Compound Target Specificity Molecular Weight (g/mol) Key Technique Advantage(s)
This compound Cysteine thiols 264.3 EPR, DEER, MD High specificity, minimal steric interference
Hydroxy-DICPO N/A N/A DEER Enhanced signal-to-noise at low temperatures
GS-MTSSL Cysteine thiols N/A EPR (control) Non-helical dynamic reference

Table 2: Dynamic and Spectroscopic Performance

Parameter This compound Hydroxy-DICPO/Oxo-DICPO
1/T₁ Relaxation Matches DICPOs above 125 K Matches this compound
DEER Signal (60 K) Good Superior
Helicity Correlation Yes (via V(L) analysis) N/A

Actividad Biológica

MTSSL (Methanethiosulfonate spin label) is a widely utilized nitroxide spin label in the field of biochemistry and structural biology. It serves as a powerful tool for studying protein dynamics, interactions, and conformational changes through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.

This compound is a thiol-reactive spin label that covalently attaches to cysteine residues in proteins. The nitroxide moiety allows for the detection of electron spins, which can provide information about the local environment surrounding the labeled site. The flexibility of the this compound linker enables it to adapt to various protein conformations, making it suitable for probing dynamic processes within biomolecules.

Applications in Structural Biology

  • Site-Directed Spin Labeling (SDSL) :
    • This compound is employed in SDSL-EPR studies to investigate protein folding, dynamics, and interactions. By labeling specific cysteine residues, researchers can obtain insights into the structure and behavior of proteins in various environments .
  • Distance Measurements :
    • EPR techniques such as Double Electron-Electron Resonance (DEER) utilize this compound to measure distances between spin labels on different parts of a protein, allowing for the mapping of conformational changes upon ligand binding or other stimuli .
  • Studying Membrane Proteins :
    • The application of this compound in membrane proteins has revealed significant insights into their dynamics and topology. The mobility of the spin label provides information on how proteins interact with their lipid environment and undergo conformational changes during function .

Case Study 1: Endonuclease I and DNA Interaction

A study investigated the interaction between endonuclease I and DNA using this compound-labeled mutants. The results showed that binding to DNA induced a disorder-to-order transition in the N-terminal region of the enzyme, highlighting its role in DNA repair mechanisms. EPR spectra indicated increased rigidity upon DNA binding, demonstrating how this compound can elucidate protein-DNA interactions .

Case Study 2: Aurora-A Kinase Dynamics

Research on Aurora-A kinase utilized QM/MD simulations alongside EPR to study the dynamics of this compound within the protein's activation loop. The findings suggested that the spin label's flexibility correlates with protein activation states, providing a deeper understanding of kinase regulation mechanisms .

Research Findings

StudyKey FindingsMethodology
Martinho et al.Identified flexibility and conformational changes in endonuclease I upon DNA binding using EPR spectroscopy with this compound labelsSDSL-EPR
QM/MD StudiesExplored rotational and translational diffusion properties of this compound in Aurora-A kinaseQuantum Mechanics/Molecular Dynamics simulations
Membrane ProteinsDemonstrated how this compound can report on local structure and dynamics in membrane proteinsEPR spectroscopy

Q & A

Basic Research Questions

Q. How to select cysteine residues for MTSSL labeling in protein structure studies?

Methodological Answer:

  • Cysteine Site Scanning : Use computational tools like MMM (Molecular Modeling of Macromolecules) to predict this compound rotamer stability and accessibility at cysteine sites. MMM calculates internal and interaction energies to identify optimal labeling positions .
  • Partition Function (PF) Analysis : Sites with higher PF values (e.g., PF >1.0) indicate favorable labeling accessibility. For example, in HD-PTPCC, C628 (PF=1.39) was more accessible than C425 (PF=0.34) or C697 (PF=0.28) .
  • Experimental Validation : Validate predictions via EPR spectral linewidths; narrow lines correlate with stable, immobilized labels.

Example Table: Predicted Accessibility of Cysteine Sites in HD-PTPCC

Cysteine PositionPartition Function (PF)Labeling Suitability
C6281.39High
C4250.34Low
C6970.28Low

Q. What are the key steps in designing EPR experiments using this compound to study protein-membrane interactions?

Methodological Answer:

  • Spin Labeling : Conjugate this compound to solvent-accessible cysteine residues via disulfide bonds. Ensure >90% labeling efficiency via Ellman’s assay .
  • Depth Parameter Measurement : Use power saturation EPR to calculate the immersion depth (Φ) of this compound in membranes. Fit data to hyperbolic tangent functions to determine membrane docking geometry .
  • Control Experiments : Compare labeled proteins with unlabeled controls to isolate this compound-specific spectral contributions .

Q. How to interpret ESR spectral changes induced by this compound conjugation in proteins?

Methodological Answer:

  • Line Shape Analysis : Broadened or split peaks (e.g., in T44R1 vs. N8R1 mutants) suggest restricted spin label mobility due to protein conformational changes .
  • Quantitative Mobility Metrics : Calculate rotational correlation times (τc) from spectral simulations. For example, τc > 2 ns indicates rigid tertiary structures .

Advanced Research Questions

Q. How to resolve contradictions between DEER-derived distances and crystallographic data in this compound-labeled proteins?

Methodological Answer:

  • Multi-Structure Fitting : Model this compound rotamer conformers (e.g., using PyMol this compound Wizard) and fit DEER distance distributions to multiple protein conformers. For Syt7 C2A, five docking geometries were reconciled by iteratively adjusting this compound sidechains .
  • Error Analysis : Report 95% confidence intervals for depth parameters (Φ) and validate against NMR or cryo-EM structures .

Q. What methodological strategies mitigate heterogeneous labeling and protein precipitation when using this compound in DEER studies?

Methodological Answer:

  • Labeling Optimization : Reduce this compound excess (e.g., 1:1 molar ratio) to minimize aggregation. Use alternative labels (e.g., BASL) for problematic cysteines .
  • Buffer Screening : Include zwitterionic detergents (e.g., DDM) or osmolytes (e.g., glycerol) to stabilize labeled proteins .

Q. How to integrate MD simulations with this compound-derived EPR data for dynamic conformational analysis?

Methodological Answer:

  • All-Atom MD Simulations : Simulate this compound sidechain dynamics over 100+ ns trajectories. Compare simulated vs. experimental EPR spectra to validate protein flexibility .
  • Ensemble Refinement : Use EPR-derived distance restraints (e.g., DEER data) to refine conformational ensembles in MD simulations .

Example Workflow:

Label protein with this compound and collect DEER/EPR data.

Run MD simulations with explicit this compound rotamers.

Overlay simulated and experimental distance distributions to identify dominant conformers.

Propiedades

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZPGYFBZHBAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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